3-(Aminomethyl)cyclobutanol - 917827-91-9

3-(Aminomethyl)cyclobutanol

Catalog Number: EVT-3161180
CAS Number: 917827-91-9
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From benzonorbornadiene: One approach utilizes benzonorbornadiene as a starting material. [] This method involves multiple steps, including a Diels-Alder reaction with cyclopentadiene followed by functional group manipulations to achieve the desired amino alcohol. []
  • From 2-[2-(1-Pyrrolin-2-yl)alkyl]aziridines: Another method employs an In(OTf)3-catalyzed ring rearrangement of 2-[2-(1-Pyrrolin-2-yl)alkyl]aziridines. [] This reaction proceeds with regioselective aziridine ring-opening followed by nucleophilic attack to yield the desired pyrrolizidine derivative, which can be further transformed into 3-(Aminomethyl)cyclobutanol. []
  • Asymmetric Synthesis: A key study describes the asymmetric synthesis of (3R,5S)-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one, a potent monoamine oxidase B inactivator. [] While not directly yielding 3-(Aminomethyl)cyclobutanol, this synthesis utilizes an intramolecular aziridine ring opening strategy that could potentially be adapted for its synthesis. []
Molecular Structure Analysis
  • Ligand Synthesis: The amino and hydroxyl groups allow its transformation into diverse ligands for metal coordination. Notably, it has been used to synthesize platinum complexes with potential anticancer activity. [, , , ]
  • Derivatization for Structure-Activity Relationship Studies: By modifying the substituents on the cyclobutanol and amino groups, researchers have explored the structure-activity relationships of various analogs, particularly for their dopaminergic and antimicrobial activities. [, ]
  • Photoresponsive Systems: Incorporation of azobenzene moieties into peptides containing 3-(aminomethyl)cyclobutanol units allows for photocontrol over peptide conformation. This approach has been investigated for its potential in controlling amyloid-β self-assembly and designing photoresponsive materials. [, , ]
Mechanism of Action
  • Dopamine Uptake Inhibitors: 2-(Aminomethyl)-3-phenylbicycloalkane derivatives, structurally similar to 3-(Aminomethyl)cyclobutanol, exhibit dopaminergic activity by inhibiting dopamine uptake in the brain. [] This suggests that 3-(Aminomethyl)cyclobutanol analogs might also interact with dopamine transporter proteins.
  • Monoamine Oxidase B Inactivators: Certain derivatives, like (3R,5S)-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one, function as monoamine oxidase B inactivators. [, ] Although the exact mechanism remains unclear, it likely involves irreversible binding to the enzyme's active site.
Physical and Chemical Properties Analysis
  • Stability: The stability of 3-(Aminomethyl)cyclobutanol derivatives can be influenced by factors like pH, temperature, and the presence of oxidizing or reducing agents. For example, some platinum(IV) complexes with these ligands have been reported to be less stable and readily reduce to their platinum(II) counterparts. []
Applications
  • Medicinal Chemistry: The molecule serves as a versatile building block for synthesizing potential pharmaceuticals. Researchers have explored its use in developing:
    • Anticancer Agents: Platinum complexes incorporating 3-(Aminomethyl)cyclobutanol-based ligands are being investigated for their potential to treat cancer. [, , , ]
    • Dopamine Uptake Inhibitors: Structurally similar compounds demonstrate potent inhibition of dopamine uptake, suggesting potential applications for treating cocaine addiction and other neurological disorders. []
    • Monoamine Oxidase B Inactivators: Certain derivatives act as irreversible inhibitors of monoamine oxidase B, making them promising candidates for treating Parkinson's disease and other neurodegenerative disorders. [, ]
  • Materials Science: Incorporating photoswitchable azobenzene moieties into peptides containing 3-(aminomethyl)cyclobutanol units allows for the development of photoresponsive materials with potential applications in drug delivery, sensing, and bioimaging. [, , ]
  • Chemical Synthesis: Its unique structure and diverse functionality make it a valuable intermediate for synthesizing various complex molecules, including natural products and other biologically active compounds. [, , ]

(±)-cis-3-Aminomethyl-1-indanylmethanol

Compound Description: This compound serves as a precursor in the synthesis of carbocyclic nucleoside analogs. []

Relevance: (±)-cis-3-Aminomethyl-1-indanylmethanol shares a similar structure to 3-(Aminomethyl)cyclobutanol, both featuring an aminomethyl group attached to a cyclic alcohol. The difference lies in the ring structure, with (±)-cis-3-Aminomethyl-1-indanylmethanol containing a six-membered indane ring compared to the four-membered cyclobutanol ring in 3-(Aminomethyl)cyclobutanol. []

[3-(3-Aminomethyl)phenylazo]phenylacetic acid (AMPP)

Compound Description: This azobenzene derivative is used as a β-hairpin mimetic to study the role of turn nucleation in amyloid-β (Aβ) self-assembly. [, ] Incorporating AMPP into the Aβ peptide allows for temporal control over its conformation through photoisomerization. The trans form promotes the formation of fibrillar structures similar to wild-type Aβ, while the cis form leads to nonfibrillar, amorphous aggregates with no cytotoxicity. []

Relevance: While structurally distinct from 3-(Aminomethyl)cyclobutanol, AMPP exhibits similar functionality due to its aminomethyl group. This shared feature allows it to be incorporated into peptides, enabling the study of structural features like β-turns, which might also be relevant for understanding the behavior of 3-(Aminomethyl)cyclobutanol in biological systems. [, ]

trans-3-Aminomethyl-substituted pyrrolizidines and cis-3-aminomethyl-substituted pyrrolizidines

Compound Description: These compounds are novel derivatives synthesized efficiently from 2-[2-(1-pyrrolin-2-yl)alkyl]aziridines via an In(OTf)3-mediated ring rearrangement. []

Relevance: Both the trans and cis isomers of 3-aminomethyl-substituted pyrrolizidines share the core structural feature of 3-(Aminomethyl)cyclobutanol, namely an aminomethyl group attached to a cyclic system. The pyrrolizidine structure, a bicyclic organic compound, sets it apart from the monocyclic cyclobutanol ring in 3-(Aminomethyl)cyclobutanol. []

3-Aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diamine, IPDA)

Compound Description: IPDA is an industrially important chiral 1,4-diamine used in the production of polyurethanes and polyamides. [, , , , , ] Controlling the cis/trans isomer ratio is crucial for its applications. Methods to achieve a high cis/trans ratio, exceeding 73/27, have been developed utilizing fractional distillation techniques. [, , , , ]

2-hydroxy-3-[(R1-amino)(pyridin-2-yl)methyl]-1,4-naphthoquinone (HL)

Compound Description: HL is a bidentate ligand used to form platinum(II) complexes that show potential as anticancer agents. [, ] The R1 substituent on the amine group can be varied (n-butyl, benzyl, furfuryl, n-heptyl, n-decyl), and these modifications influence the compound's lipophilicity and cytotoxic activity. [, ]

Relevance: Although structurally different from 3-(Aminomethyl)cyclobutanol, HL highlights the use of aminomethyl groups in creating bioactive molecules. The presence of the pyridine and naphthoquinone rings in HL distinguishes it from the simpler cyclobutanol structure of 3-(Aminomethyl)cyclobutanol. [, ]

(3R,5S)-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one

Compound Description: This compound is a potent and selective inactivator of monoamine oxidase B. []

Relevance: Structurally, this compound shares the 5-(aminomethyl)dihydrofuran-2(3H)-one core with the cis- and trans- isomers discussed below, highlighting the importance of stereochemistry in its biological activity. The key difference with 3-(Aminomethyl)cyclobutanol lies in the dihydrofuranone ring and the presence of a 4-methoxyphenyl group, compared to the cyclobutanol structure in 3-(Aminomethyl)cyclobutanol. []

9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine

Compound Description: These compounds are nucleoside analogs synthesized from a common precursor, trans-3-(benzyloxymethyl)cyclobutanol. [] They are incorporated into DNA and RNA, potentially acting as antiviral or anticancer agents.

Relevance: These nucleoside analogs share the cis-3-(hydroxymethyl)cyclobutyl moiety, emphasizing the biological relevance of the cyclobutanol structure also present in 3-(Aminomethyl)cyclobutanol. The difference lies in the adenine and guanine bases, which provide different functionalities compared to the aminomethyl group in 3-(Aminomethyl)cyclobutanol. []

cis-Malonato[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II) (SKI 2053R)

Compound Description: SKI 2053R is a platinum-based anticancer agent. [, , ] Preclinical studies in beagle dogs determined its maximum tolerated dose and revealed lower toxicity compared to cisplatin. [] Additionally, antigenicity tests in guinea pigs and mice demonstrated that SKI 2053R lacked antigenic and haptenic properties. []

Relevance: While structurally dissimilar to 3-(Aminomethyl)cyclobutanol, SKI 2053R exemplifies the application of aminomethyl groups in medicinal chemistry, particularly in developing anticancer drugs. The presence of the platinum(II) complex and the dioxolane ring in SKI 2053R differentiate it from the structure of 3-(Aminomethyl)cyclobutanol. [, , ]

cis- and trans-3-Dimethylamino-cyclobutanol-(1)

Compound Description: These isomers were synthesized, and their diphenylacetic acid esters were evaluated for antispasmodic activity. []

Relevance: These compounds share the cyclobutanol ring system with 3-(Aminomethyl)cyclobutanol. The distinction arises from the dimethylamino substituent at the 3-position, contrasting with the aminomethyl group in 3-(Aminomethyl)cyclobutanol. The cis/trans isomerism further highlights the significance of stereochemistry in these cyclic systems. []

cis- and trans-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one

Compound Description: These isomers function as irreversible inhibitors of monoamine oxidase B. [] The cis isomer exhibits more potent inhibition compared to the trans isomer. []

Relevance: These compounds share the dihydrofuran-2(3H)-one core structure and the 4-methoxyphenyl substituent, emphasizing the importance of this specific scaffold for monoamine oxidase B inhibition. The difference from 3-(Aminomethyl)cyclobutanol lies in the dihydrofuran-2(3H)-one ring system, contrasting with the cyclobutanol structure in 3-(Aminomethyl)cyclobutanol. Additionally, the presence of the 4-methoxyphenyl group distinguishes these compounds from 3-(Aminomethyl)cyclobutanol. []

(1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol

Compound Description: This compound was identified as an impurity in the synthesis of Varenicline, a smoking cessation drug. []

Relevance: This compound, similar to 3-(Aminomethyl)cyclobutanol, possesses an aminomethyl group linked to a cyclic alcohol. The distinction arises from the five-membered dihydro-1H-indene ring system, contrasting with the four-membered cyclobutanol structure in 3-(Aminomethyl)cyclobutanol. []

AzoPTH25–37

Compound Description: This artificial peptide incorporates the azobenzene derivative 3-{[(4-aminomethyl)phenyl]diazenyl}benzoic acid (3,4′-AMPB) into the parathyroid hormone (PTH)-derived peptide PTH25–37. [] It exhibits photoisomerization between its cis/trans forms, influencing its fibrillization behavior. The trans-form fibrillizes similarly to PTH25–37, while the cis-form only forms amorphous aggregates and catalytically inhibits the fibrillization of PTH25–37. []

Relevance: Although a peptide and structurally distinct from 3-(Aminomethyl)cyclobutanol, AzoPTH25–37 demonstrates the use of aminomethyl-containing moieties for controlling peptide assembly. This highlights the potential of the aminomethyl group in 3-(Aminomethyl)cyclobutanol for influencing intermolecular interactions and possibly playing a role in biological systems. []

1-(Aminomethyl)cyclopropanecarboxylic Acid-based β-Oligopeptides

Compound Description: These β-oligopeptides, synthesized from 1-(Aminomethyl)cyclopropanecarboxylic acid, display a unique ribbon-type arrangement of eight-membered H-bonded rings. []

Relevance: The constituent amino acid, 1-(Aminomethyl)cyclopropanecarboxylic acid, features an aminomethyl group attached to a cyclopropane ring, mirroring the cyclobutanol structure in 3-(Aminomethyl)cyclobutanol. This similarity underscores the structural diversity possible while maintaining the core aminomethylcycloalkyl motif. []

(1R,3S)-3-substituted 1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans

Compound Description: These compounds represent a series of potent and selective D1 receptor agonists with varying C3 substituents, impacting their dopaminergic activity and pharmacokinetic properties. []

Relevance: While structurally distinct from 3-(Aminomethyl)cyclobutanol due to the benzopyran core and various substitutions, these compounds showcase the potential of aminomethyl groups within cyclic systems to achieve specific biological activities, particularly in targeting the dopaminergic system. []

2-(Aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane Derivatives

Compound Description: These bicyclic compounds were developed as potential treatments for cocaine abuse, exhibiting high affinity for the cocaine binding site and inhibiting dopamine uptake. [] Structural modifications, including the addition of chlorine or methoxy groups, significantly influenced their potency and selectivity. []

Relevance: Although structurally different from 3-(Aminomethyl)cyclobutanol due to their bicyclic nature and phenyl substituents, these compounds emphasize the importance of aminomethyl groups in pharmaceutical development, particularly in targeting neurotransmitter systems. Their development highlights the potential of exploring the pharmacological properties of 3-(Aminomethyl)cyclobutanol and its derivatives. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: This benzamide derivative exhibits potent neuroleptic activity, showing higher potency than haloperidol and metoclopramide with a favorable antistereotypic activity to cataleptogenicity ratio. []

Relevance: While YM-09151-2 is structurally distinct from 3-(Aminomethyl)cyclobutanol, both compounds showcase the presence of an aminomethyl group within a cyclic system. This highlights the potential of such structures for developing pharmacologically active compounds. The benzamide moiety and the pyrrolidine ring in YM-09151-2 differentiate it from the simpler cyclobutanol structure in 3-(Aminomethyl)cyclobutanol. []

Compound Description: These platinum complexes utilize the diamine ligand pipen, which reduces dynamic motion in guanine adducts, allowing for a more precise study of their interactions and potential implications for platinum-based anticancer drug activity. []

Relevance: Though structurally dissimilar to 3-(Aminomethyl)cyclobutanol due to the platinum(II) center and the presence of guanine bases, these complexes highlight the importance of the aminomethyl group in designing metal complexes for biological applications. The piperidine ring in pipen emphasizes the relevance of cyclic amines in medicinal chemistry, a feature also present in 3-(Aminomethyl)cyclobutanol. []

cis‐1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline

Compound Description: This compound acts as an atypical antidepressant with structural similarities to mianserin. [] The cis isomer exhibits significant antidepressant activity, particularly the (+)-S,S enantiomer. []

Relevance: Despite its distinct structure with a pyrazino[2,1-a]isoquinoline core, this compound highlights the potential of designing pharmacologically active molecules with specific stereochemistry, similar to the potential exploration of different stereoisomers of 3-(Aminomethyl)cyclobutanol for desired biological activity. []

2-aminomethyl-3-benzyl-5,5-dimethylcyclohexanones

Compound Description: This series of compounds were synthesized and evaluated for analgesic activity. [] The 2,3-trans isomers, particularly with a benzyl or 3-methoxybenzyl group at the 2-position, showed potent analgesic effects comparable to codeine phosphate. []

Relevance: Although structurally different from 3-(Aminomethyl)cyclobutanol with a larger cyclohexanone ring and additional substituents, this series of compounds underscores the importance of the aminomethyl group in medicinal chemistry, particularly in developing pain management drugs. The exploration of various substituents in this series could provide insights into designing new derivatives of 3-(Aminomethyl)cyclobutanol with potential analgesic properties. []

Compound Description: This compound, synthesized as a potential patchouli odorant, possesses a woody aroma with green-mossy, camphoraceous, and patchouli-like facets. []

Relevance: While structurally distinct from 3-(Aminomethyl)cyclobutanol with a decahydronaphthalen-4a-ol core, this compound exemplifies the diversity of applications for molecules with cyclic structures. It emphasizes the potential of exploring the olfactory properties of 3-(Aminomethyl)cyclobutanol and its derivatives. []

Properties

CAS Number

917827-91-9

Product Name

3-(Aminomethyl)cyclobutanol

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N

SMILES

C1C(CC1O)CN

Canonical SMILES

C1C(CC1O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.